molecular formula C4H5NO3 B3025453 4,5-Dihydro-1,2-oxazole-3-carboxylic acid CAS No. 4485-98-7

4,5-Dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B3025453
CAS No.: 4485-98-7
M. Wt: 115.09 g/mol
InChI Key: ZYDBNGULYNHMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .

Industrial Production Methods: Industrial production of this compound can be achieved through flow synthesis techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow synthesis approach offers advantages such as improved safety profiles and higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

4,5-Dihydro-1,2-oxazole-3-carboxylic acid is predominantly utilized as a building block in the synthesis of more complex heterocyclic compounds. Its oxazole structure allows for various nucleophilic substitutions and condensation reactions, making it valuable in organic synthesis .

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. The structural features facilitate interactions with biological membranes and enzymes .
  • Anti-inflammatory Effects : The compound has been observed to inhibit specific cytokines involved in inflammatory responses. It may modulate T-cell activity and reduce inflammation by targeting cyclooxygenase enzymes (COX-1 and COX-2) .
  • Immunomodulatory Properties : Derivatives can influence immune responses, suggesting potential applications in therapies for autoimmune diseases or conditions characterized by excessive inflammation .

Medicine

The compound is explored for its potential use in drug discovery and development. Notably:

  • Drug Development : A derivative of this compound has been synthesized as an antirheumatic drug. This compound demonstrated pharmacological activity in models of rheumatoid arthritis by inhibiting PAR-2 receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study ASignificant antibacterial activity against Staphylococcus aureus with an MIC of 0.40 µM.
Study BDemonstrated anti-inflammatory effects by reducing TNF-alpha levels in activated macrophages.
Study CInvestigated immunomodulatory effects revealing potential in T-cell modulation during inflammatory responses.

These findings suggest that the compound may be beneficial for developing new therapeutic agents targeting infections and inflammatory diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical sensors due to its unique chemical properties . The industrial production methods often focus on metal-free synthetic routes to minimize environmental impact.

Biological Activity

4,5-Dihydro-1,2-oxazole-3-carboxylic acid, a heterocyclic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a fused dihydro-oxazole structure with a carboxylic acid functional group. This configuration enhances its solubility in polar solvents and contributes significantly to its biological activity. The presence of the oxazole ring allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are crucial for its interaction with biological targets .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. For instance, it has been suggested that the compound could inhibit cyclooxygenase enzymes, leading to reduced inflammation . Additionally, derivatives of this compound have shown potential immunoregulatory properties, influencing immune responses and possibly serving as anti-inflammatory agents .

Antitumor Activity

Studies have indicated that derivatives of this compound exhibit significant antitumor properties. The structural features of these compounds enable them to interact with cancer cell membranes and metabolic pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of this compound. Its derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been a focal point in recent studies. It has been observed to inhibit specific cytokines involved in inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Pharmacokinetics and Metabolism

A pharmacokinetic study involving the administration of this compound to Wistar rats revealed important insights into its absorption and metabolism. Following intraperitoneal administration, metabolites were identified using HPLC-MS/MS techniques. The study found that the compound undergoes biotransformation primarily through hydrolysis to form active metabolites, which are crucial for its therapeutic effects .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Antirheumatic Drug Development : A derivative was synthesized and tested for its efficacy as an antirheumatic agent in preclinical models. The results indicated significant anti-inflammatory effects in animal models .
  • Antimicrobial Testing : A series of derivatives were evaluated for their antibacterial activity against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Immunomodulatory Effects : Research demonstrated that certain derivatives can modulate T-cell activity and cytokine production, suggesting their potential use in autoimmune disorders .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

Compound NameBiological ActivityMechanism
This compoundAntitumor, AntimicrobialEnzyme inhibition
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acidAnti-inflammatoryCytokine modulation
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acidAntiviralMembrane interaction

Properties

IUPAC Name

4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-4(7)3-1-2-8-5-3/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDBNGULYNHMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349018
Record name 3-isoxazolecarboxylic acid, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4485-98-7
Record name 3-isoxazolecarboxylic acid, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
4,5-Dihydro-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.